2-Methylcarboxyindane

medicinal chemistry drug design physicochemical profiling

2-Methylcarboxyindane, systematically named methyl 2,3-dihydro-1H-indene-2-carboxylate (CAS 4254-32-4), belongs to the indane carboxylate class and consists of a fused bicyclic indane core with a methyl ester substituent at the 2-position. It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8442957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcarboxyindane
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C1C(=O)O
InChIInChI=1S/C11H12O2/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)
InChIKeyMFAKEKRGZQMXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylcarboxyindane (Methyl Indane-2-Carboxylate): Chemical Identity and Baseline Physicochemical Profile


2-Methylcarboxyindane, systematically named methyl 2,3-dihydro-1H-indene-2-carboxylate (CAS 4254-32-4), belongs to the indane carboxylate class and consists of a fused bicyclic indane core with a methyl ester substituent at the 2-position. It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound exhibits a computed XlogP of 2.1 and a topological polar surface area (PSA) of 26.3 Ų, values that immediately distinguish it from the corresponding free carboxylic acid .

Why Indane-2-Carboxylic Acid or Higher Esters Cannot Simply Replace Methyl Indane-2-Carboxylate in Critical Applications


Substituting indane-2-carboxylic acid or the ethyl ester for the methyl ester alters key molecular properties that govern permeability, enzymatic stability, and synthetic efficiency. The methyl ester increases logP by approximately 0.6 units and reduces PSA by 11 Ų relative to the free acid, changes that can significantly impact passive membrane diffusion and partitioning behavior . Moreover, the methyl ester's conformation renders it a non-substrate for α-chymotrypsin, whereas structurally related cyclic esters are readily hydrolyzed, demonstrating that minor structural modifications produce large differences in biological recognition [1][2].

Quantitative Differentiation of 2-Methylcarboxyindane Against Closest Analogs: A Procurement-Relevant Evidence Guide


Lipophilicity and Polar Surface Area: Methyl Ester vs. Free Carboxylic Acid

The methyl ester exhibits a computed XlogP of 2.1 and PSA of 26.3 Ų , whereas indane-2-carboxylic acid displays LogP 1.49 and PSA 37.3 Ų . The ΔLogP of +0.61 and ΔPSA of –11.0 Ų indicate a substantial shift toward higher lipophilicity and lower polarity for the ester form.

medicinal chemistry drug design physicochemical profiling

α-Chymotrypsin Substrate Selectivity: Methyl Indane-2-Carboxylate vs. Methyl Hydrocoumarilate

In direct comparative experiments, methyl indane-2-carboxylate was found to be either not a substrate or an extremely poor substrate for α-chymotrypsin, whereas the quasi-axial methyl d-hydrocoumarilate served as a favorable substrate with significant turnover [1][2]. The study explicitly identified the planar conformation of methyl indane-2-carboxylate as incompatible with productive binding at the chymotrypsin active site.

enzymology metabolic stability prodrug design

Synthetic Step Economy: Methyl Ester Direct Reactivity vs. Carboxylic Acid Activation Requirements

The methyl ester functionality allows direct participation in transesterification and aminolysis reactions, whereas indane-2-carboxylic acid requires prior activation via reagents such as CDI, DCC, or thionyl chloride [1]. This eliminates one synthetic step when the ester is employed as the starting material for amide or other ester derivatives.

synthetic chemistry pharmaceutical intermediates coupling reactions

Highest-Impact Application Scenarios for 2-Methylcarboxyindane Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization and Prodrug Design

The measured ΔLogP of +0.61 and ΔPSA of –11.0 Ų versus indane-2-carboxylic acid position the methyl ester as a superior starting point for CNS drug discovery programs where passive blood-brain barrier permeation is required. Medicinal chemists can utilize the ester directly in SAR exploration without additional prodrug masking steps.

Enzyme-Resistant Peptide Mimetic Scaffolds

The confirmed non-substrate behavior toward α-chymotrypsin, in contrast to methyl hydrocoumarilate [1][2], makes this compound an attractive core for designing orally bioavailable peptide mimetics that must survive intestinal and systemic protease exposure.

Streamlined Pharmaceutical Intermediate for Amide and Ester Libraries

The ability to undergo direct aminolysis and transesterification without pre-activation [3] reduces synthetic step count, enabling faster generation of indane-2-carboxamide and indane-2-ester libraries for high-throughput screening against targets such as endothelin receptors and MCH antagonists.

Prodrug Strategy for Indane-2-Carboxylic Acid-Based Therapeutics

When indane-2-carboxylic acid is the active pharmacophore but suffers from poor membrane permeability (LogP 1.49, PSA 37.3 Ų), the methyl ester serves as a direct, quantifiably more lipophilic prodrug form (LogP 2.1, PSA 26.3 Ų) that can be evaluated for enhanced cellular uptake .

Quote Request

Request a Quote for 2-Methylcarboxyindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.